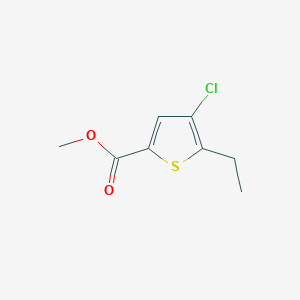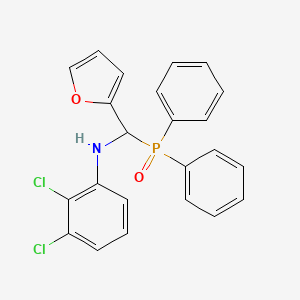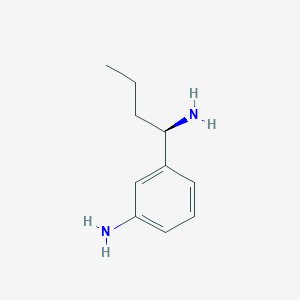
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a methanol group attached to the imidazole ring at the 1-position, with additional dichloro and phenylcarbamate groups, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the imidazole ring, followed by the introduction of the methanol group at the 1-position. The dichloro groups are then added at the 4 and 5 positions, and finally, the phenylcarbamate ester is introduced.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure the correct substitution patterns and high yields.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pressures to achieve desired outcomes.
Major Products: The reactions yield various products depending on the reagents and conditions used, including substituted imidazoles and modified carbamate esters.
Aplicaciones Científicas De Investigación
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparación Con Compuestos Similares
1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) can be compared with other imidazole derivatives:
Similar Compounds: Examples include 1H-Imidazole-1-methanol, 4,5-dichloro-, and 1H-Imidazole-1-methanol, phenylcarbamate.
Uniqueness: The presence of both dichloro and phenylcarbamate groups in the same molecule provides unique chemical properties and reactivity, distinguishing it from other imidazole derivatives.
This detailed article provides a comprehensive overview of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
650592-37-3 |
|---|---|
Fórmula molecular |
C11H9Cl2N3O2 |
Peso molecular |
286.11 g/mol |
Nombre IUPAC |
(4,5-dichloroimidazol-1-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-9-10(13)16(6-14-9)7-18-11(17)15-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17) |
Clave InChI |
GHLABVFZTSBWNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCN2C=NC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)
![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)



![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)

